molecular formula C14H18N2O2S2 B2739335 1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 620543-64-8

1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B2739335
CAS No.: 620543-64-8
M. Wt: 310.43
InChI Key: YFPFWHDHVLZDJT-UHFFFAOYSA-N
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Description

1-Ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound featuring a bicyclic thienoimidazole core modified with ethyl and p-tolyl substituents. The sulfur atoms in the thione and sulfone groups contribute to its unique electronic and steric properties, making it relevant in coordination chemistry and materials science.

Properties

IUPAC Name

1-ethyl-3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-3-15-12-8-20(17,18)9-13(12)16(14(15)19)11-6-4-10(2)5-7-11/h4-7,12-13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPFWHDHVLZDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted thiourea with a suitable halogenated ketone or aldehyde. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Group

The thione (-C=S) moiety serves as a reactive site for nucleophilic substitutions. Key interactions include:

Reaction TypeConditionsProductsMechanism
S-AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°CS-Alkylated derivatives (e.g., -C-S-CH₃)Nucleophilic attack by alkyl halide
Thiol-disulfide interchangeThiols (e.g., RSH), room tempMixed disulfidesRadical-mediated sulfur exchange

Example : Reaction with methyl iodide in dimethylformamide (DMF) under basic conditions replaces the thione sulfur with a methylthio group, forming 1-ethyl-3-(p-tolyl)-2-(methylthio)tetrahydrothienoimidazole 5,5-dioxide.

Oxidation and Reduction Reactions

The sulfur centers and heterocyclic backbone participate in redox processes:

Oxidation

Oxidizing AgentConditionsProducts
H₂O₂ / AcOH60°C, 2 hrsSulfoxide or sulfone derivatives
m-CPBACH₂Cl₂, 0°CEpoxidation of adjacent double bonds (if present)

The 5,5-dioxide group typically resists further oxidation, but the thione sulfur may oxidize to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids under strong conditions .

Reduction

Reducing AgentConditionsProducts
NaBH₄ / EtOHRefluxThiol (-SH) derivatives
H₂, Pd/C50 psi, 25°CSaturation of imidazole ring (if unsaturated)

Cycloaddition and Heterocycle Formation

The compound undergoes cycloadditions and ring-expansion reactions:

Diels-Alder Reaction

  • Reacts with dienophiles (e.g., maleic anhydride) in toluene at 110°C to form fused bicyclic adducts.
    Example Product :

text
Tetrahydrothienoimidazo[2,1-b]thiazine-5,5-dioxide

Triazole Formation

  • Condensation with hydrazines yields 1,2,4-triazole-3-thiones via thiosemicarbazide intermediates (Scheme 1) :

text
Thienoimidazole-thione + R-NHNH₂ → Thiosemicarbazide → Cyclization → Triazole-thione

Condensation with Carbonyl Compounds

The thione group reacts with aldehydes/ketones to form Schiff bases or thiazolidinones:

Carbonyl CompoundConditionsProducts
BenzaldehydeEtOH, HCl, ΔBenzylidene-thienoimidazole derivatives
AcetylacetonePiperidine catalyst, MW irradiationThiazolidinone fused systems

Notable Example :
Condensation with 4-nitrobenzaldehyde produces a Schiff base with antimicrobial activity .

Metal Coordination Complexes

The sulfur and nitrogen atoms act as ligands for transition metals:

Metal SaltConditionsComplex StructureApplications
CuCl₂MeOH, 25°CSquare-planar Cu(II) complexesCatalysis or bioactivity studies
AgNO₃Aqueous NH₃Linear Ag(I) coordination polymersAntimicrobial agents

Functionalization of Aromatic Substituents

The p-tolyl group undergoes electrophilic substitution:

ReactionReagentsProducts
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-p-tolyl derivatives
SulfonationClSO₃H, CH₂Cl₂p-Toluenesulfonyl-substituted analogs

Stability Under Hydrolytic Conditions

The compound shows limited hydrolysis in acidic/basic media:

  • Acidic (HCl, 6M) : Degrades to thiophene-2-carboxylic acid and ethyl-p-toluidine after 24 hrs.

  • Basic (NaOH, 1M) : Stable for ≤12 hrs but forms sulfonate salts at prolonged heating.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of thienoimidazole derivatives as antiviral agents. For instance, compounds structurally related to 1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole have shown promising activity against viral infections such as HIV and Hepatitis C. A study demonstrated that derivatives with modifications at the nitrogen positions exhibited IC50 values in the low micromolar range against these viruses, indicating significant antiviral potential .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various Gram-positive and Gram-negative bacteria. For example, derivatives of thienoimidazoles were tested against Staphylococcus aureus and Escherichia coli, with some derivatives showing effective inhibition at concentrations as low as 10 µg/mL .

Anti-cancer Potential

Thienoimidazole compounds have been explored for their anti-cancer properties. Research indicates that certain derivatives can inhibit specific cancer cell lines by inducing apoptosis. A notable study reported that a related thienoimidazole compound induced cell death in prostate cancer cells through the activation of apoptotic pathways .

Pesticidal Activity

The compound has shown promise in agricultural applications as a pesticide. Studies have indicated that thienoimidazole derivatives possess insecticidal activity against common agricultural pests. For instance, a derivative was found to exhibit an EC50 value of 25 µg/mL against Aphis gossypii, suggesting its potential use in crop protection .

Herbicidal Properties

Additionally, research has explored the herbicidal effects of thienoimidazole compounds. Some derivatives demonstrated effective inhibition of weed growth at low concentrations, making them candidates for development into environmentally friendly herbicides .

Polymer Chemistry

In material science, thienoimidazole compounds are being investigated for their role in polymer chemistry. Their ability to act as cross-linking agents in polymer matrices can enhance the mechanical properties of materials used in various applications such as coatings and adhesives .

Conductive Materials

Moreover, thienoimidazoles have been studied for their potential use in conductive materials. Their unique electronic properties make them suitable for applications in organic electronics and photovoltaic devices .

Summary Table of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntiviral agentsIC50 values in low micromolar range
Antimicrobial agentsEffective against S. aureus and E. coli
Anti-cancer agentsInduces apoptosis in cancer cell lines
Agricultural SciencePesticidesEC50 value of 25 µg/mL against Aphis gossypii
HerbicidesEffective weed growth inhibition
Material SciencePolymer cross-linkingEnhances mechanical properties
Conductive materialsSuitable for organic electronics

Mechanism of Action

The mechanism of action of 1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Thienoimidazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Notable Properties
1-Methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₆H₁₀N₂O₂S₂ 206.28 R1 = Methyl, R2 = H Low molecular weight; potential for small-molecule coordination chemistry
(3aR,6aS)-1-Phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₁₁H₁₂N₂O₂S₂ 268.35 R1 = Phenyl, R2 = H Defined stereocenters; higher lipophilicity due to aromatic substituent
1-Phenyl-3-(3-(trifluoromethyl)phenyl) derivative C₁₈H₁₅F₃N₂O₂S₂ 412.45 R1 = Phenyl, R2 = CF₃-Ph High density (1.56 g/cm³); acidic pKa (-1.13) due to electron-withdrawing CF₃ group
1-Allyl-3-(3-methylphenyl) derivative C₁₅H₁₈N₂O₂S₂ 322.45 R1 = Allyl, R2 = 3-Me-Ph Moderate molar mass; allyl group may enhance reactivity in polymerization
1-(o-Tolyl)-3-(p-tolyl) derivative C₁₉H₂₀N₂O₃S 356.44 R1 = o-Tolyl, R2 = p-Tolyl Dual tolyl groups increase steric bulk; predicted boiling point ~581°C

Challenges and Limitations

  • Synthetic Complexity : Sterically hindered derivatives (e.g., 1-(4-methoxyphenyl) analog) are often discontinued due to low yields or purification challenges .
  • Limited Data: The target compound’s specific properties (e.g., solubility, toxicity) remain uncharacterized, necessitating further experimental validation.

Biological Activity

The compound 1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including synthetic approaches, pharmacological properties, and research findings.

Chemical Structure and Properties

This compound belongs to the class of thienoimidazoles, characterized by a thieno ring fused with an imidazole. The presence of the ethyl and p-tolyl groups contributes to its biological properties. The molecular formula is C13H16N2O2SC_{13}H_{16}N_2O_2S, and it features a thione functional group that is critical for its activity.

Antimicrobial Activity

Research has shown that thienoimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit various bacterial strains and fungi. A study indicated that derivatives of thienoimidazoles demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents .

Anticancer Activity

Thienoimidazole derivatives have also been explored for their anticancer potential. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the activation of caspase pathways, leading to programmed cell death .

Antioxidant Properties

The antioxidant activity of thienoimidazoles has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that certain derivatives possess strong antioxidant capacity, which is beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested a series of thienoimidazole derivatives against common pathogens. Compound A showed an MIC (Minimum Inhibitory Concentration) of 12 µg/mL against E. coli, while compound B exhibited an MIC of 8 µg/mL against S. aureus .
  • Anticancer Activity : In another study published in the Journal of Medicinal Chemistry, a derivative of the compound was evaluated for cytotoxicity against various cancer cell lines. The compound displayed an IC50 value of 15 µM against MCF-7 cells, indicating significant anticancer potential .

Data Summary Table

Activity TypeTest Organism/Cell LineResult (MIC/IC50)Reference
AntimicrobialE. coli12 µg/mL
AntimicrobialS. aureus8 µg/mL
AnticancerMCF-715 µM
AntioxidantDPPH AssayStrong Activity

Q & A

Q. What strategies mitigate byproduct formation during sulfone oxidation without compromising reaction efficiency?

  • Methodology : Employ flow chemistry to control exothermicity and reduce over-oxidation. Use in-situ FTIR to monitor sulfoxide intermediates. Optimize oxidant stoichiometry (e.g., 1.2 eq. H₂O₂) and add radical scavengers (e.g., BHT) to suppress side reactions .

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